molecular formula C5H5NO5S B181429 4,6-Dihydroxypyridine-3-sulfonic acid CAS No. 163137-36-8

4,6-Dihydroxypyridine-3-sulfonic acid

Cat. No.: B181429
CAS No.: 163137-36-8
M. Wt: 191.16 g/mol
InChI Key: BLGVTZLMMGSBRG-UHFFFAOYSA-N
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Description

4,6-Dihydroxypyridine-3-sulfonic acid is a chemical building block of interest in medicinal and synthetic chemistry. As a polyfunctionalized pyridine, it contains both hydroxy and sulfonic acid groups, making it a potential precursor for the synthesis of more complex molecules . Pyridine-sulfonic acid derivatives are recognized as key intermediates and privilege scaffolds in the development of active pharmaceutical ingredients (APIs) . For instance, structurally related pyridine-3-sulfonic acid compounds serve as critical synthons in the multi-step synthesis of high-efficacy loop diuretics such as Torasemide . Furthermore, the broader class of pyridine compounds is extensively investigated for their diverse biological activities, including antimicrobial and antiviral properties, highlighting the value of this heterocyclic scaffold in drug discovery . Researchers may utilize this compound to develop novel heterocyclic systems or to study its potential as a component in Brønsted acidic ionic liquid catalysts, drawing inspiration from other sulfonic acid-functionalized pyridinium compounds used in synthetic methodology . Its structure presents opportunities for further functionalization, facilitating the exploration of structure-activity relationships in various applied research contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-oxo-1H-pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO5S/c7-3-1-5(8)6-2-4(3)12(9,10)11/h1-2H,(H2,6,7,8)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGVTZLMMGSBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4,6 Dihydroxypyridine 3 Sulfonic Acid

Established and Emerging Synthetic Routes for 4,6-Dihydroxypyridine-3-sulfonic Acid

The preparation of this compound is not straightforward and can be approached through several strategic pathways, each with its own set of advantages and challenges. These routes primarily include direct functionalization of the pyridine (B92270) core and derivatization from heterocyclic precursors.

Direct Sulfonation Strategies on Pyridine Scaffolds

Direct C-H functionalization of pyridine rings via electrophilic aromatic substitution is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. pearson.comyoutube.com Standard sulfonation often requires harsh conditions, such as fuming sulfuric acid (oleum) at high temperatures. pearson.comwikipedia.org

However, the 4,6-dihydroxypyridine substrate possesses two powerful electron-donating hydroxyl groups. These groups activate the ring towards electrophilic attack and direct incoming electrophiles. In the case of 4,6-dihydroxypyridine, the hydroxyl groups are expected to direct the sulfonation to the C3 and C5 positions (ortho to one hydroxyl group and meta to the other). The C2 position is also activated, but the C3/C5 positions are generally favored. Given the symmetry of the starting material, sulfonation at C3 or C5 would yield the same product.

A primary challenge in this direct approach is controlling the reaction to prevent over-sulfonation (disubstitution) or degradation of the sensitive dihydroxy-pyridine ring under the strongly acidic and oxidative conditions.

Table 1: Regiochemical Influence of Substituents on Electrophilic Sulfonation of Pyridine

Position of AttackStability of Intermediate (Wheland Complex)Directing Effect of -OH Groups
C2/C6Less stable; positive charge can be placed on the electronegative nitrogen.Ortho to one -OH, para to the other (activating).
C3/C5More stable ; positive charge is distributed across carbon atoms only.Ortho to one -OH, meta to the other (activating).
C4Position occupied by a hydroxyl group.N/A

This table provides a generalized summary of directing effects pertinent to the synthesis of this compound.

Derivatization from Related Pyrimidine (B1678525) and Pyridine Precursors

Given the challenges of direct sulfonation, multi-step syntheses starting from more accessible precursors offer a viable alternative.

Route A: Derivatization from Pyrimidine Precursors

A highly plausible synthetic strategy involves the ring transformation of a pyrimidine precursor. This route leverages the well-established synthesis of 4,6-dihydroxypyrimidine (B14393).

Synthesis of 4,6-Dihydroxypyrimidine: This starting material can be efficiently prepared via the condensation reaction of a malonic acid ester with formamide (B127407) in the presence of an alkali metal alkoxide. google.comgoogle.com

Ring Transformation: The conversion of pyrimidines to pyridines is a known process in heterocyclic chemistry, often induced by nucleophiles under specific reaction conditions. wur.nlwur.nl This transformation typically proceeds through a ring-opening mechanism to form an acyclic intermediate, followed by re-cyclization to form the thermodynamically more stable pyridine ring. For 4,6-dihydroxypyrimidine, this would involve reaction with a suitable reagent to open the C-N bond, followed by closure to form the pyridine scaffold.

Sulfonation: The resulting 4,6-dihydroxypyridine can then be sulfonated as described in the direct sulfonation strategy. The advantage here is that the sensitive ring transformation step is performed prior to the harsh sulfonation conditions.

Route B: Derivatization from Halogenated Pyridine Precursors

An alternative approach begins with a pre-functionalized pyridine. A key intermediate could be a halogenated dihydroxypyridine, which is then converted to the target sulfonic acid.

Synthesis of 4,6-Dichloropyrimidine (B16783): 4,6-dihydroxypyrimidine can be converted to 4,6-dichloropyrimidine using a chlorinating agent. wipo.int

Conversion to Pyridine: The dichloropyrimidine could potentially undergo further reactions or transformations that lead to a 4,6-dihydroxypyridine scaffold bearing a leaving group (like a halogen) at the 3-position.

Nucleophilic Sulfonation: The final step would involve a nucleophilic substitution reaction. For instance, reacting a hypothetical 3-chloro-4,6-dihydroxypyridine with a sulfite (B76179) salt, such as sodium sulfite, could displace the chloride and install the sulfonic acid group. This type of nucleophilic substitution is a documented method for preparing other pyridine sulfonic acids.

Novel Catalytic Approaches in the Synthesis of Sulfonated Pyridines

Modern synthetic chemistry offers several catalytic methods that could be applied to generate this compound with greater efficiency and selectivity.

Electrochemical C-H Sulfonylation: Recent research has demonstrated the meta-selective C-H sulfonylation of pyridines using an electrochemical approach. This method involves a redox-neutral dearomatization-rearomatization sequence. nih.gov The pyridine is first converted to a dearomatized oxazino-pyridine intermediate, which then undergoes an electrooxidative C-H sulfonation via a radical addition mechanism, followed by acid-promoted rearomatization to yield the meta-sulfonated pyridine. nih.gov Adapting this for 4,6-dihydroxypyridine could offer a milder, regioselective alternative to classic sulfonation.

Copper-Catalyzed Methodologies: Copper catalysis is a powerful tool for forming new bonds. While some copper-assisted methods for reacting hydroxypyridines with sodium sulfinates yield sulfonate esters (C-O-S bond) rather than sulfonic acids (C-S bond), the underlying principle of using a metal catalyst to mediate the reaction is highly relevant. nih.gov Future development could lead to copper-catalyzed systems that facilitate the direct C-H sulfonylation or the coupling of a halo-dihydroxypyridine with a sulfur source to form the desired C-S bond.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound.

The mechanism for direct electrophilic sulfonation proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. wikipedia.orgvaia.com The electrophile, typically sulfur trioxide (SO₃) present in oleum (B3057394), attacks the electron-rich pyridine ring. wikipedia.orgkhanacademy.org Attack at the C3 (or C5) position of 4,6-dihydroxypyridine is favored because the positive charge in the resulting intermediate is delocalized over three carbon atoms and the oxygen of the para-hydroxyl group, avoiding placement on the electronegative ring nitrogen.

For the pyrimidine-to-pyridine ring transformation , a plausible mechanism is the "ANRORC" (Addition of Nucleophile, Ring Opening, Ring Closure) pathway. wur.nl A nucleophile would first add to an electrophilic carbon of the pyrimidine ring (e.g., C2 or C6). This addition would induce ring opening, cleaving a C-N or C-C bond to form a flexible open-chain intermediate. This intermediate would then undergo an intramolecular cyclization, expelling a small molecule to form the more stable six-membered pyridine ring.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is paramount to maximize the yield of this compound while minimizing by-product formation. Key parameters for the direct sulfonation route include temperature, reaction time, and the concentration of the sulfonating agent.

For example, in a direct sulfonation using oleum (H₂SO₄·xSO₃), the concentration of free SO₃ is a critical variable. A higher concentration or higher temperature may increase the reaction rate but also elevates the risk of forming the 3,5-disulfonated by-product or causing oxidative decomposition of the starting material. Conversely, conditions that are too mild may result in low conversion and a poor yield. A systematic approach is required to find the optimal balance.

Table 2: Hypothetical Optimization of Direct Sulfonation of 4,6-Dihydroxypyridine

EntryTemperature (°C)Oleum Concentration (% free SO₃)Reaction Time (h)Yield of Target (%)Yield of By-product (%)
1100101235<5
2120106558
31401047015
41402026525
516020240 (degradation observed)>30

This interactive table presents hypothetical data to illustrate the impact of varying reaction conditions on the synthesis of this compound. The data is based on general principles of electrophilic sulfonation.

Careful control of these parameters, potentially in combination with novel catalytic systems, will be essential for developing a robust and efficient synthesis of this compound for its potential applications in further chemical synthesis.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4,6 Dihydroxypyridine 3 Sulfonic Acid

Vibrational Spectroscopy for Functional Group Identification (Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a related compound, pyridine-3-sulfonic acid, shows characteristic bands that can be extrapolated to understand the spectrum of 4,6-dihydroxypyridine-3-sulfonic acid. researchgate.netnih.gov For instance, the O=S=O stretching vibration is typically observed around 1169 cm⁻¹, confirming the presence of the sulfonic acid group. researchgate.net Additionally, the FT-IR spectra of dihydroxy pyridine (B92270) derivatives exhibit vibrations for O-H groups. researchgate.net In p-toluenesulfonic acid, another related compound, characteristic IR spectral data is also available. chemicalbook.com

Fourier-Transform Raman (FT-Raman) Spectroscopy: In the FT-Raman spectrum of pyridine-3-sulfonic acid, bands corresponding to νCH and νSO are notably enhanced. researchgate.netnih.gov This enhancement suggests a specific orientation of the molecule, likely perpendicular, when interacting with surfaces like silver colloids. researchgate.netnih.gov The Raman signal for the sulfonic acid group within HEPES, a buffer containing a sulfonic acid, is found at 2936 cm⁻¹ due to -OH stretching. researchgate.net

Table 1: Characteristic Vibrational Frequencies
Functional GroupSpectroscopic TechniqueApproximate Wavenumber (cm⁻¹)Reference
O=S=O stretchFT-IR1169 researchgate.net
-OH stretch (sulfonic acid)FT-Raman2936 researchgate.net
C-H stretchFT-RamanEnhanced researchgate.netnih.gov
S-O stretchFT-RamanEnhanced researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Determination (Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR))

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Carbon-13 NMR (¹³C NMR) Spectroscopy: Similar to ¹H NMR, specific ¹³C NMR data for the title compound is scarce. However, the chemical shifts of related structures provide valuable insights. organicchemistrydata.orgoregonstate.edu For pyridine, the ¹³C NMR chemical shifts are well-documented. researchgate.net The presence of various functional groups significantly influences the chemical shifts of adjacent carbon atoms. For instance, the chemical shifts of carbonyl carbons vary greatly depending on the compound type. thieme-connect.de

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups
Carbon EnvironmentTypical Chemical Shift (ppm)Reference
Aromatic C-H125-170 oregonstate.edu
C-O (Ether/Alcohol)60-80 oregonstate.edu
C=O (Ketone)>200 oregonstate.edu
C=O (Carboxylic Acid/Derivatives)165-190 oregonstate.edu

Electronic Absorption Spectroscopy (UV-Vis) in Understanding Tautomerism and Electronic Transitions

UV-Vis spectroscopy is instrumental in studying the electronic properties and tautomeric equilibria of molecules. The protonation of 4,6-dihydroxypyrimidine (B14393) derivatives has been extensively studied using UV spectroscopy. researchgate.netacs.orgnih.govnih.gov

The spectra of 4,6-dihydroxypyrimidine and its derivatives are characterized by intense absorption maxima. nih.gov For example, 4,6-dihydroxypyrimidine exhibits absorption maxima at 200–204 nm and 252–254 nm. nih.gov The position of these maxima can shift depending on the solvent and the acidity of the medium, providing insights into the different tautomeric and protonated forms present in solution. acs.orgnih.gov For instance, in an acidic medium, 4,6-dihydroxypyrimidine undergoes two protonation stages, which can be monitored by changes in the UV spectrum. researchgate.netacs.orgnih.gov The existence of zwitterionic forms is a key aspect of the tautomerism of 4,6-dihydroxypyrimidine derivatives. researchgate.netnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. While a specific mass spectrum for this compound was not found, information on related compounds is available. chemicalbook.com

The fragmentation of organic molecules in a mass spectrometer follows predictable pathways. For example, carboxylic acids often show prominent peaks corresponding to the loss of OH (M-17) and COOH (M-45). libretexts.orgmiamioh.edu Aliphatic amines typically undergo alpha-cleavage. libretexts.org The study of ketamine analogues, which share some structural similarities, reveals characteristic fragmentation pathways involving cleavages of the cyclohexanone (B45756) moiety. nih.gov In general, the ionization method, such as Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI), significantly influences the resulting fragmentation pattern. uva.nl

Computational Chemistry and Theoretical Studies of 4,6 Dihydroxypyridine 3 Sulfonic Acid

Quantum Chemical Calculations (Density Functional Theory, DFT) for Optimized Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms in 4,6-dihydroxypyridine-3-sulfonic acid and understanding its electronic nature. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such calculations, providing a balance between accuracy and computational cost. nih.gov

These calculations yield the optimized molecular geometry, which includes key structural parameters like bond lengths and bond angles. For instance, the C-S bond length and the S-O bond lengths in the sulfonic acid group, as well as the C-N and C-O bonds within the pyridine (B92270) ring, are precisely calculated. These theoretical values can then be compared with experimental data where available.

Furthermore, DFT calculations provide a detailed picture of the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally signifies higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic sites within the molecule. In this compound, the oxygen atoms of the hydroxyl and sulfonic acid groups are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of these groups would exhibit positive potential.

Table 1: Calculated Structural and Electronic Properties of this compound (Illustrative Data)

ParameterCalculated Value
C-S Bond Length (Å)1.78
Average S-O Bond Length (Å)1.45
C-N Bond Length (in ring, Å)1.34
C-O Bond Length (Å)1.36
HOMO Energy (eV)-6.8
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)5.3
Dipole Moment (Debye)4.2

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules. Actual values would be dependent on the specific computational methods and basis sets employed.

Modeling of Tautomeric Equilibria and Protonation States in Solution

This compound can exist in several tautomeric forms due to the migration of protons between the oxygen and nitrogen atoms of the dihydroxypyridine ring. Computational models are essential for predicting the relative stabilities of these tautomers in different environments, such as in the gas phase or in solution. rsc.orgmdpi.comnih.gov

The relative energies of the different tautomers can be calculated to determine the most stable form under specific conditions. For example, the equilibrium between the dihydroxy form and various keto-enol tautomers can be investigated. rsc.org The inclusion of solvent effects, often through continuum solvation models, is crucial for accurately predicting tautomeric preferences in solution.

Similarly, the protonation state of the molecule is highly dependent on the pH of the solution. The sulfonic acid group is strongly acidic and will likely be deprotonated under most physiological conditions. The pyridine nitrogen and the hydroxyl groups can also be protonated or deprotonated. Computational methods can predict the pKa values for these different acidic and basic sites, providing insight into which forms of the molecule will predominate at a given pH. nih.govnih.gov This is achieved by calculating the free energy change associated with the protonation/deprotonation reactions. nih.gov

Table 2: Calculated Relative Energies of Tautomers of this compound in Aqueous Solution (Illustrative Data)

TautomerRelative Energy (kcal/mol)
4,6-dihydroxy0.0 (Reference)
6-hydroxy-4-oxo+2.5
4-hydroxy-6-oxo+3.1
4,6-dioxo+8.7

Note: The data in this table is illustrative. The actual relative energies would be determined through specific computational studies.

Theoretical Exploration of Reaction Mechanisms and Energetics Associated with this compound

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate the activation energies associated with different reaction pathways. rsc.org

For example, the sulfonation reaction to produce this compound or its subsequent reactions can be modeled. The calculations can elucidate the step-by-step process of the reaction, including the roles of catalysts or other reagents. This theoretical exploration can help in optimizing reaction conditions and in designing more efficient synthetic routes.

The energetics of these reactions, including the enthalpy and Gibbs free energy of reaction, can be calculated with a high degree of accuracy. This information is vital for understanding the feasibility and spontaneity of a reaction.

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be used to interpret and validate experimental spectra. For this compound, these predictions are invaluable for its structural characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. nih.gov These theoretical frequencies are often scaled to better match experimental data. The predicted IR spectrum can help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretching of the hydroxyl groups, the S=O stretching of the sulfonic acid group, and the various vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical chemical shifts, when compared with experimental NMR spectra, can confirm the proposed molecular structure and provide detailed information about the electronic environment of each atom.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transition energies and oscillator strengths. researchgate.net This allows for the prediction of the absorption maxima in the UV-Vis spectrum, which correspond to electronic excitations within the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniqueParameterPredicted Value
IR SpectroscopyO-H Stretch (cm⁻¹)3400 - 3600
S=O Stretch (cm⁻¹)1350, 1180
¹³C NMR SpectroscopyC-SO₃H Chemical Shift (ppm)140
C-OH Chemical Shift (ppm)160
UV-Vis Spectroscopyλ_max (nm)285

Note: This table presents illustrative spectroscopic data based on typical values for similar functional groups and molecular structures.

Coordination Chemistry of 4,6 Dihydroxypyridine 3 Sulfonic Acid

Ligand Design Principles and Donor Atom Characteristics of 4,6-Dihydroxypyridine-3-sulfonic Acid

This compound is a multifunctional ligand with several potential donor atoms, making it an excellent candidate for forming stable chelate complexes with various metal ions. The primary coordination sites include the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the two hydroxyl groups, and the oxygen atoms of the sulfonic acid group.

The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, making it a classic N-donor for transition metals. researchgate.net The hydroxyl groups (-OH) at the 4 and 6 positions can participate in coordination in their protonated form or, more commonly, after deprotonation to form hydroxypyridonate moieties. This deprotonation is often facilitated by the reaction conditions and the presence of a metal ion. The ability of 2-hydroxypyridine-based ligands to undergo tautomerization between lactam (keto) and lactim (enol) forms is a key feature that can influence coordination and reactivity. nih.gov For this compound, similar keto-enol tautomerism can be envisaged, which would alter the availability and nature of the oxygen donor atoms. Studies on related silver(I) complexes with 3-hydroxypyridine (B118123) and 2-pyridone show that coordination can occur through either the hydroxyl/pyridone oxygen or the pyridine nitrogen, and that the ligand can exist in different tautomeric forms within the crystal structure. mdpi.com

The sulfonic acid group (-SO₃H) is a strong acid and typically exists in its deprotonated sulfonate (-SO₃⁻) form in complexes. The three oxygen atoms of the sulfonate group are all potential O-donors and can coordinate to a metal center in a monodentate, bidentate, or bridging fashion. The combination of the pyridine nitrogen, the two hydroxyl oxygens, and the sulfonate oxygens makes this compound a potent polydentate chelating agent, capable of forming highly stable five- or six-membered chelate rings with a metal ion. The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction stoichiometry, and the pH of the medium.

Synthesis and Characterization of Metal Complexes Featuring this compound as a Ligand

The synthesis of metal complexes with this compound is expected to follow well-established procedures for coordination compounds. A common method involves the direct reaction of a metal salt (e.g., chlorides, acetates, or nitrates) with the ligand in a suitable solvent or solvent mixture, such as water or ethanol. mdpi.comjscimedcentral.com The reaction is often carried out under reflux for several hours to ensure completion. mdpi.com The resulting metal complex, if insoluble, can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. Recrystallization from an appropriate solvent may be performed to obtain high-purity crystalline products suitable for single-crystal X-ray diffraction analysis. derpharmachemica.com

The characterization of these newly synthesized complexes relies on a suite of spectroscopic and analytical techniques to determine their structure, composition, and properties. These methods are standard in coordination chemistry and provide complementary information. rsc.org

Table 1: Common Characterization Techniques for Metal Complexes

Technique Information Provided
Elemental Analysis Determines the percentage composition of C, H, N, and S, which helps to confirm the empirical formula and the metal-to-ligand stoichiometry of the complex. jscimedcentral.comderpharmachemica.com
Molar Conductance Measured in solution to determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions (like chloride or nitrate) are coordinated to the metal or exist as free counter-ions. derpharmachemica.com
Infrared (IR) Spectroscopy Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N of the pyridine ring, O-H of hydroxyls, S=O of sulfonate) upon complexation with the metal ion. The disappearance of the broad O-H stretch can confirm deprotonation of the hydroxyl groups. researchgate.net New bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex and helps in proposing the coordination geometry around the metal ion (e.g., octahedral, tetrahedral). derpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution by showing shifts in the signals of ligand protons and carbons upon coordination. mdpi.comjscimedcentral.com

| X-ray Diffraction (XRD) | Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.comresearchgate.net |

Structural Analysis of Coordination Compounds and Associated Geometries

The geometry of metal complexes containing this compound is dictated by the coordination number and preferred stereochemistry of the central metal ion, as well as the denticity of the ligand. Given its multiple donor sites, the ligand can act as a bidentate, tridentate, or even higher-denticity chelator, and can also bridge multiple metal centers to form coordination polymers.

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of these complexes in the solid state. mdpi.comresearchgate.net Such analyses provide precise data on bond distances (e.g., M-N, M-O) and angles, which confirm the coordination mode of the ligand and the geometry of the metal center. mdpi.com

Based on studies of related pyridine derivatives, several coordination geometries are plausible:

Octahedral Geometry: For many transition metals like Fe(II), Co(II), and Ni(II), a coordination number of six is common, resulting in an octahedral geometry. derpharmachemica.comwikipedia.org This could be achieved by the coordination of two tridentate 4,6-dihydroxypyridine-3-sulfonate ligands to one metal center, or through the coordination of one or more ligands along with co-ligands such as water or halide ions. derpharmachemica.com

Tetrahedral or Square Planar Geometry: Metal ions like Zn(II), Cd(II), Cu(II), and Pd(II) can adopt four-coordinate geometries. mdpi.comwikipedia.orgacs.org A tetrahedral geometry is common for Zn(II) and Cd(II), while Pd(II), Pt(II), and sometimes Cu(II) prefer a square planar arrangement. derpharmachemica.commdpi.comacs.org This would typically involve the coordination of two bidentate ligands.

Distorted Geometries: Due to the asymmetric nature of the ligand and potential steric hindrance, distorted versions of ideal geometries (e.g., distorted octahedral or square pyramidal) are frequently observed. nih.gov

Table 2: Potential Geometries and Ligand Coordination Modes

Metal Ion Example Typical Geometry Plausible Coordination Mode of Ligand
Co(II), Ni(II), Fe(III) Octahedral Two tridentate (N,O,O) ligands
Zn(II), Cd(II) Tetrahedral Two bidentate (N,O) ligands
Pd(II), Pt(II) Square Planar Two bidentate (N,O) ligands

Exploration of Metal-4,6-Dihydroxypyridine-3-sulfonic Acid Complexes in Catalysis

Metal complexes derived from functionalized pyridine ligands are of significant interest in the field of catalysis. The combination of a metal center (a Lewis acid) with functional groups on the ligand can lead to cooperative or bifunctional catalysis. nih.govrsc.org For complexes of this compound, catalytic activity can be envisioned arising from both the metal ion and the sulfonic acid group.

Furthermore, the metal center itself can act as a catalytically active site. For instance, palladium(II) complexes with pyridine ligands are known to be efficient pre-catalysts for cross-coupling reactions like Suzuki-Miyaura and Heck reactions. acs.org The electronic properties of the metal center, and thus its catalytic activity, are modulated by the donor atoms of the ligand. The hydroxyl groups on the pyridine ring can also participate directly in catalytic cycles through metal-ligand cooperation, for example, by facilitating proton transfer steps in hydrogenation or dehydrogenation reactions. nih.govrsc.org

The combination of a Lewis acidic metal center, Brønsted acidic sulfonic acid groups, and potentially cooperative hydroxyl groups within a single molecule makes metal-4,6-dihydroxypyridine-3-sulfonic acid complexes highly promising candidates for developing novel, multifunctional catalysts.

Table 3: Potential Catalytic Applications

Catalytic Site Type of Acidity Potential Reactions
Metal Center (e.g., Pd, Ru, Cu) Lewis Acid Cross-coupling reactions, oxidation, reduction, cycloisomerization. acs.orgchemrxiv.orgresearchgate.net
Sulfonic Acid Group (-SO₃H) Brønsted Acid Esterification, hydrolysis, dehydration, multicomponent reactions. mdpi.com

Applications of 4,6 Dihydroxypyridine 3 Sulfonic Acid in Advanced Organic Synthesis

Role as a Strategic Intermediate for Complex Heterocyclic Architectures

The inherent functionalities of 4,6-Dihydroxypyridine-3-sulfonic acid make it a promising candidate as a strategic intermediate in the synthesis of more complex heterocyclic systems. The dihydroxypyridine core is a common feature in numerous biologically active compounds. The hydroxyl groups can act as nucleophiles or can be converted into leaving groups, enabling a variety of substitution reactions to build more elaborate molecular frameworks.

Furthermore, the sulfonic acid group can be utilized in several ways. It can be used to direct the regioselectivity of subsequent reactions or be transformed into other functional groups, such as sulfonamides or sulfonate esters, which are prevalent in many pharmaceutical compounds. For instance, the general reactivity of sulfonic acids allows for their conversion into sulfonyl chlorides, which can then react with a wide range of nucleophiles.

While specific examples of the use of this compound in the synthesis of complex heterocycles are not readily found, the broader class of dihydroxypyridines and pyridones are known precursors to a variety of fused heterocyclic systems. For example, they can participate in cycloaddition reactions or be used as starting materials for the construction of pyridothiazoles and pyridotriazines, which are known for their diverse biological activities. The presence of the sulfonic acid group on the 4,6-dihydroxypyridine scaffold could offer a unique handle for tethering these heterocyclic systems to other molecules or for modulating their physicochemical properties.

Utilization in the Construction of Functional Organic Molecules

The construction of functional organic molecules often relies on the use of versatile building blocks that can introduce specific properties, such as biological activity, fluorescence, or catalytic activity. This compound possesses several features that make it an attractive, albeit currently underutilized, component in the design of such molecules.

The dihydroxypyridine moiety is a known pharmacophore and is present in a number of compounds with interesting biological profiles. The sulfonic acid group, being highly polar, can enhance the water solubility of organic molecules, a desirable property for many pharmaceutical and biological applications.

Detailed research findings on the direct incorporation of this compound into functional organic molecules are scarce. However, the general principles of organic synthesis suggest that this compound could be used to synthesize a variety of derivatives with potential applications. For example, the hydroxyl groups could be alkylated or acylated to produce a library of compounds for biological screening. The sulfonic acid could be converted into a sulfonamide, a functional group known for its wide range of pharmacological activities, including antibacterial and diuretic properties.

The following table illustrates the potential for creating diverse functional molecules from this compound based on the known reactivity of its constituent functional groups.

Starting MaterialReagent/Reaction ConditionPotential Product ClassPotential Application Area
This compoundThionyl chloride, then amine (R-NH2)Pyridine-based sulfonamidesPharmaceuticals, Agrochemistry
This compoundAlkyl halide (R-X), baseO-alkylated dihydroxypyridinesMedicinal Chemistry
This compoundAcyl chloride (R-COCl), baseO-acylated dihydroxypyridinesMaterials Science, Prodrugs

Development of Novel Synthetic Reagents and Catalysts Derived from this compound

The combination of a Brønsted acid (sulfonic acid) and Lewis basic sites (pyridinic nitrogen and hydroxyl groups) within the same molecule suggests that this compound could serve as a precursor for novel catalysts. Bifunctional catalysts, which contain both acidic and basic sites, are of great interest in organic synthesis as they can promote multi-step reactions in a single pot.

While there is no specific literature describing catalysts derived from this compound, the broader field of sulfonic acid-functionalized materials provides a strong precedent for their catalytic potential. For example, sulfonic acid-functionalized polymers and silicas are widely used as solid acid catalysts in a variety of organic transformations, such as esterifications, alkylations, and condensations.

A hypothetical catalyst derived from this compound could be immobilized on a solid support, creating a heterogeneous catalyst that is easily separable from the reaction mixture and reusable. The pyridine (B92270) ring could also be used to chelate metal ions, leading to the development of novel metal-based catalysts. The specific arrangement of the functional groups in this compound could lead to unique catalytic activities and selectivities.

The table below outlines some hypothetical catalyst designs based on the structure of this compound.

Catalyst Design ConceptPotential Catalytic ApplicationKey Structural Feature Utilized
Polymer-supported this compoundAcid-catalyzed reactions (e.g., esterification, hydrolysis)Sulfonic acid group
Metal complex of this compoundOxidation, reduction, or cross-coupling reactionsPyridine nitrogen and hydroxyl groups as ligands
Chiral derivative of this compoundAsymmetric catalysisIntroduction of a chiral center

Supramolecular Chemistry and Non Covalent Interactions of 4,6 Dihydroxypyridine 3 Sulfonic Acid

Hydrogen Bonding Networks and Self-Assembly Processes

The structure of 4,6-Dihydroxypyridine-3-sulfonic acid is rich in hydrogen bond donors and acceptors, which are the primary drivers for its self-assembly. The molecule contains two hydroxyl (-OH) groups and a sulfonic acid (-SO₃H) group, all of which are potent hydrogen bond donors. The oxygen atoms within these groups, along with the nitrogen atom of the pyridine (B92270) ring, act as hydrogen bond acceptors.

In the solid state, such molecules often exist as zwitterions, where the acidic proton from the sulfonic acid group transfers to the basic nitrogen atom of the pyridine ring. This creates a pyridinium cation and a sulfonate anion within the same molecule. This zwitterionic form is observed in the crystal structure of the closely related compound, 4-hydroxypyridinium-3-sulfonate. researchgate.net In this analogue, the zwitterions are linked by strong N—H⋯O and O—H⋯O hydrogen bonds, leading to the formation of a layered, two-dimensional network. researchgate.net Similarly, 3,6-dihydroxypicolinic acid, another related structure, forms extended planar sheets through a network of O—H⋯O and N—H⋯O hydrogen bonds. uky.eduiucr.org

The self-assembly process is further stabilized by other non-covalent interactions. For instance, π–π stacking between the aromatic pyridine rings of adjacent molecules is a common feature in the crystal structures of such compounds, contributing to the formation of three-dimensional networks. uky.eduiucr.org The interplay of these varied interactions—strong, directional hydrogen bonds and weaker, dispersive π–π stacking—governs the formation of well-defined, ordered structures. The specific patterns of these hydrogen bonds can lead to recognizable motifs, such as the R²₂(8) ring motif commonly seen in the self-assembly of 2-pyridone derivatives. nih.gov The sulfonic acid group, in particular, is known to direct the formation of complex 3D hydrogen-bonded networks, such as the diamondoid and β-sheet-like structures seen in sulfonic acid-containing biocrystals. researchgate.net

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

Based on analogous compounds, this table summarizes the likely interactions driving the formation of supramolecular structures.

Interaction TypeDonor GroupAcceptor GroupObserved in Analogue(s)
Hydrogen BondPyridinium (N-H)Sulfonate (S-O⁻)4-Hydroxypyridinium-3-sulfonate researchgate.net
Hydrogen BondHydroxyl (O-H)Sulfonate (S-O⁻)4-Hydroxypyridinium-3-sulfonate researchgate.net
Hydrogen BondHydroxyl (O-H)Hydroxyl (O)3,6-Dihydroxypicolinic acid uky.eduiucr.org
Hydrogen BondHydroxyl (O-H)Pyridine (N)2-Pyridone complexes researchgate.net
π–π StackingPyridine RingPyridine Ring3,6-Dihydroxypicolinic acid derivatives uky.eduiucr.org
C-H⋯O InteractionPyridine Ring (C-H)Sulfonate/Hydroxyl (O)3,6-Dihydroxypicolinic acid derivatives uky.eduiucr.org

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of unique structural complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. mdpi.com The principles of molecular recognition rely on the complementarity of interacting surfaces, governed by factors such as shape, hydrogen bonding, ionic interactions, and hydrophobic effects. ucsb.edu Although specific host-guest studies involving this compound have not been reported, its structure suggests it could function as both a host and a guest.

As a guest , the molecule could bind to various hosts. The pyridine nitrogen can act as a ligand, coordinating to metal centers within larger host frameworks, such as metalloporphyrins, where pyridine binding can have association constants as high as 4 × 10⁷ M⁻¹. northwestern.edu The negatively charged sulfonate group could interact electrostatically with cationic hosts or metal centers, while the hydroxyl groups could form hydrogen bonds with complementary sites in a host cavity.

More compelling is its potential as a host molecule. The defined spatial arrangement of its multiple functional groups could create a specific binding pocket for small molecule guests. The combination of the aromatic platform with hydroxyl and sulfonate groups allows for a variety of interactions:

Hydrogen Bonding: The -OH and -SO₃H groups can form multiple hydrogen bonds with guests that have complementary acceptor and donor sites, such as sugars or amides. The recognition of saccharides by synthetic pyridine-pyridone oligomers, which induces a significant structural transformation, demonstrates the potential for specific recognition by such systems. nih.gov

Electrostatic Interactions: The anionic sulfonate group provides a strong binding site for cationic guests, such as ammonium or metal ions. Water-soluble hosts like p-sulfonic acid calixarenes utilize their sulfonate groups to interact with other molecules, including components of cell membranes. acs.org

π-π Stacking: The aromatic pyridine ring can engage in π-stacking interactions with aromatic guests. libretexts.org

The molecule's ability to recognize and bind specific guests would be highly dependent on factors like pH, which would alter its protonation state, and the solvent environment, which could compete for hydrogen bonding sites.

Table 2: Potential Molecular Recognition Capabilities

This table outlines the functional groups of this compound and the types of guests they could potentially recognize.

Functional Group on HostPotential Guest Molecule/IonPrimary Interaction Mechanism
Sulfonate Group (-SO₃⁻)Metal Cations (e.g., K⁺, Na⁺), Ammonium Ions (R-NH₃⁺)Ion-Ion / Electrostatic
Hydroxyl Groups (-OH)Amides, Carboxylates, Sugars, Anions (e.g., Cl⁻)Hydrogen Bonding
Pyridinium Group (N⁺-H)Anions (e.g., Cl⁻, Br⁻), CarboxylatesHydrogen Bonding, Ion-Ion
Pyridine Ring (Aromatic π-system)Aromatic molecules (e.g., Benzene, Toluene)π–π Stacking

Formation of Supramolecular Architectures Directed by this compound

Supramolecular architectures are complex, well-organized structures that result from the spontaneous self-assembly of molecules through non-covalent interactions. nih.gov The formation of these architectures is a hierarchical process, where specific molecular interactions dictate the assembly into larger, functional superstructures. elsevierpure.com

The multifunctionality of this compound makes it an ideal building block for creating diverse and robust supramolecular architectures. The combination of a rigid aromatic ring with multiple, strong, and directional hydrogen bonding groups allows for the predictable formation of extended structures.

Based on the analysis of related compounds, several types of architectures can be anticipated:

Two-Dimensional (2D) Sheets: The most probable architecture is the formation of 2D layers or sheets. As seen with 4-hydroxypyridinium-3-sulfonate, the strong propensity to form zwitterions and the subsequent web of N—H⋯O and O—H⋯O hydrogen bonds can effectively link molecules into planar arrangements. researchgate.net These sheets would then stack upon one another, held together by weaker van der Waals forces or π–π interactions, to form the final crystal.

Three-Dimensional (3D) Networks: The sulfonic acid group is a particularly effective director for 3D networks. Sulfonic acid-containing biomolecules are known to assemble into intricate 3D structures, including parallel β-sheet-like formations and complex diamondoid networks, all mediated by hydrogen bonding. researchgate.net The presence of three powerful hydrogen-donating groups on this compound, in addition to multiple acceptor sites, provides the necessary connectivity to extend the structure in all three dimensions, moving beyond simple layers.

The ultimate supramolecular architecture directed by this compound would be a product of the delicate balance between these competing non-covalent forces. The final structure could be tuned by external conditions such as the crystallization solvent, pH, or the introduction of a guest molecule that could act as a template, directing the assembly into a specific, predetermined architecture.

Potential in Materials Science Applications of 4,6 Dihydroxypyridine 3 Sulfonic Acid

Integration into Functional Polymer Systems for Enhanced Properties

There is no direct evidence in the reviewed literature of 4,6-dihydroxypyridine-3-sulfonic acid being integrated into functional polymer systems. However, the broader field of polymer science has seen the use of sulfonated polymers containing pyridine (B92270) groups for applications such as proton exchange membranes in fuel cells. researchgate.netresearchgate.netbenicewiczgroup.com These studies indicate that the incorporation of sulfonic acid groups can enhance proton conductivity, while the pyridine moiety can contribute to thermal stability and mechanical properties. researchgate.netbenicewiczgroup.com

Theoretically, this compound could be used as a monomer or a functional additive in polymer synthesis. The sulfonic acid group would be expected to increase the hydrophilicity and ion-exchange capacity of the resulting polymer. The dihydroxy-substituted pyridine ring could potentially engage in hydrogen bonding, further influencing the polymer's mechanical and thermal characteristics.

A study on the synthesis of poly(styrene sulfonic acid-co-4-vinylpyridine) highlights the interest in combining sulfonic acid and pyridine functionalities to create polymers for proton exchange membranes. researchgate.net Another research effort focused on sulfonated polyimides with pyridine groups, which demonstrated good solubility, high thermal stability, and notable mechanical properties. researchgate.net

Table 1: Potential Contributions of Functional Groups of this compound to Polymer Properties (Theoretical)

Functional GroupPotential Property Enhancement in a Polymer Matrix
Sulfonic Acid (-SO3H)Increased proton conductivity, enhanced hydrophilicity, ion-exchange capabilities.
Dihydroxy (-OH) GroupsPotential for hydrogen bonding, improved solubility in polar solvents, sites for cross-linking.
Pyridine RingEnhanced thermal stability, potential for metal coordination, modification of electronic properties.

Role in Metal-Organic Frameworks (MOFs) Design and Synthesis

The use of this compound as a linker in the design and synthesis of metal-organic frameworks (MOFs) is not documented in the available literature. However, research into related compounds provides a strong indication of its potential in this area. A study on pyridine and pyrimidine (B1678525) functionalized sulfonic acids as linkers for MOFs demonstrates the utility of combining nitrogen-containing heterocycles and sulfonic acid groups. uol.de In this context, the pyridine nitrogen can coordinate with "soft" transition metals, while the sulfonate group can bond with "hard" transition metals or lanthanides, making such linkers versatile for constructing diverse MOF architectures. uol.de

The sulfonic acid group is noted for its high thermal stability and acidity compared to the more commonly used carboxylic acids in MOF synthesis. uol.de The dihydroxy functionality on the pyridine ring of this compound could also participate in coordination with metal centers or act as a site for post-synthetic modification of the MOF.

Research has also been conducted on MOFs with sulfonic acid tags for catalytic applications, indicating the value of this functional group in creating active sites within the framework. researchgate.netnih.gov

Table 2: Theoretical Role of this compound as a MOF Linker

Structural FeaturePotential Role in MOF Synthesis and Properties
Pyridine NitrogenCoordination to metal nodes, influencing framework topology.
Sulfonate GroupCoordination to metal nodes, potentially enhancing thermal stability and acidity.
Dihydroxy GroupsAdditional coordination sites, potential for hydrogen bonding within the framework, sites for post-synthetic functionalization.

Fabrication of Novel Hybrid Organic-Inorganic Materials

Specific research on the fabrication of novel hybrid organic-inorganic materials using this compound is not found in the public domain. The field of hybrid materials often leverages the properties of both organic and inorganic components to achieve synergistic effects. Sulfonic acid groups have been incorporated into hybrid materials to impart acidity and enhance properties like water tolerance. For instance, silica-supported poly(styrene sulfonic acid) has been explored for catalysis. researchgate.net

Furthermore, sulfonic acid-functionalized mesoporous graphene oxide has been used as an efficient acidic catalyst. researchgate.net The presence of both hydroxyl and sulfonic acid groups in this compound could make it a candidate for creating hybrid materials with tunable surface properties and reactivity. The pyridine ring could also play a role in the interaction with the inorganic phase.

Future Research Directions and Outlook for 4,6 Dihydroxypyridine 3 Sulfonic Acid

Exploration of Unconventional Synthetic Pathways and Scalable Production

Current synthetic methodologies for pyridine (B92270) sulfonic acids often involve multi-step processes that may not be efficient for large-scale production. Future research should focus on developing novel, more direct synthetic routes to 4,6-dihydroxypyridine-3-sulfonic acid.

Key Research Objectives:

Direct C-H Functionalization: Investigating direct C-H sulfonation of 4,6-dihydroxypyridine could offer a more atom-economical and efficient synthetic pathway, minimizing the need for pre-functionalized starting materials and reducing waste. nih.gov The development of strategies for the meta-selective functionalization of pyridines is a significant challenge that, if overcome, could streamline synthesis. innovations-report.comuni-muenster.de

Flow Chemistry: The application of continuous flow chemistry could enable safer, more controlled, and scalable production of this compound and its derivatives. mdpi.com This approach offers advantages in managing reaction parameters and improving yield and purity. mdpi.com

Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of the pyridine ring could provide a greener and highly selective alternative to traditional chemical methods.

A significant challenge lies in achieving regioselectivity during synthesis to ensure the desired 3-sulfonic acid isomer is the primary product. Overcoming this will be crucial for developing commercially viable production processes.

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, thereby guiding experimental work and accelerating the discovery of new applications.

Key Research Objectives:

DFT and Ab Initio Calculations: Employing Density Functional Theory (DFT) and other high-level computational methods can provide deep insights into the molecule's electronic structure, tautomeric equilibria (between the dihydroxy- and oxo-hydroxy forms), and reactivity. mdpi.com Such studies can help predict its behavior in different chemical environments.

Structure-Activity Relationship (SAR) Studies: Computational modeling can be used to establish clear structure-activity relationships for derivatives of this compound. mdpi.com This involves systematically modifying the structure in silico and calculating the resulting changes in properties like catalytic activity, material characteristics, or biological interactions.

Predictive Modeling for Material Properties: Algorithms can be developed to predict how the incorporation of this compound into larger systems, such as polymers or metal-organic frameworks (MOFs), will influence the final material's properties, including thermal stability, conductivity, and optical behavior.

The following table outlines potential computational studies and their expected outcomes:

Computational MethodResearch FocusPredicted Outcome
Density Functional Theory (DFT)Tautomeric stability and electronic propertiesUnderstanding the dominant isomeric form and its reactivity profile.
Molecular Dynamics (MD)Interaction with solvents and other moleculesPredicting solubility and behavior in solution, crucial for catalytic and materials applications.
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural features with functional propertiesGuiding the design of new derivatives with enhanced performance for specific applications.

Development of Novel Catalytic Systems Based on this compound

The presence of both a Brønsted acid site (sulfonic acid) and Lewis basic sites (pyridine nitrogen and hydroxyl oxygens) makes this compound a prime candidate for the development of novel catalysts.

Key Research Objectives:

Heterogeneous Catalysis: Immobilizing this compound onto solid supports (e.g., silica, zirconia, or magnetic nanoparticles) could create robust and recyclable heterogeneous catalysts. mdpi.com These materials could be applied in a variety of acid-catalyzed reactions, such as esterification and condensation reactions. mdpi.com

Bifunctional Catalysis: The molecule's ability to act as both an acid and a base opens the door to designing bifunctional catalysts for tandem or cascade reactions, potentially simplifying complex multi-step syntheses.

Organocatalysis: Investigating the use of this compound as a soluble organocatalyst in organic synthesis is another promising avenue. Its high polarity and potential for hydrogen bonding could influence reaction selectivity and rates.

The sulfonic acid group is a strong proton donor, making it suitable for a range of acid-catalyzed transformations. mdpi.com The pyridine ring can participate in catalysis through coordination with metal centers or by acting as a proton shuttle.

Expanding the Scope in Smart Materials Development

The functional groups on this compound provide multiple handles for its incorporation into advanced functional and "smart" materials.

Key Research Objectives:

Stimuli-Responsive Polymers: Integrating the molecule into polymer chains could lead to materials that respond to changes in pH, temperature, or the presence of specific ions. The sulfonic acid group, in particular, can impart pH-responsiveness.

Conductive Materials: The aromatic pyridine core suggests potential for use in developing organic electronic materials. nih.gov Future work could explore its role as a component in hole-transporting materials for applications like organic light-emitting diodes (OLEDs). nih.gov

Metal-Organic Frameworks (MOFs): The hydroxyl and sulfonic acid groups can act as ligands for coordinating with metal ions, enabling the construction of novel MOFs. These materials could have applications in gas storage, separation, and catalysis. mdpi.com

The combination of a rigid aromatic ring with polar, reactive functional groups offers a versatile platform for creating materials with tailored properties. mdpi.com

Interdisciplinary Research Opportunities Leveraging Unique Chemical Features

The unique combination of functionalities in this compound opens up numerous opportunities for interdisciplinary research, bridging chemistry with materials science, biology, and environmental science.

Key Research Objectives:

Medicinal Chemistry: The pyridine scaffold is a "privileged structure" found in numerous pharmaceuticals. lifechemicals.com While direct therapeutic applications are speculative, the molecule could serve as a versatile building block for synthesizing more complex drug candidates. lifechemicals.comnih.gov The dihydropyridine core is also present in many approved drugs. nih.gov

Environmental Chemistry: Sulfonic acid-functionalized materials are being explored for applications in environmental remediation, such as the catalytic breakdown of pollutants. The properties of this compound could be harnessed for similar purposes.

Coordination Chemistry: The molecule can act as a multidentate ligand for a wide range of metal ions. Studying the coordination chemistry of this compound could lead to new complexes with interesting magnetic, optical, or catalytic properties. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 4,6-Dihydroxypyridine-3-sulfonic acid in laboratory settings?

Methodological Answer: Synthesis typically involves sulfonation of pyridine derivatives under controlled acidic conditions. For example, pyridine precursors are treated with concentrated sulfuric acid or sulfur trioxide at elevated temperatures (80–120°C). Post-synthesis purification via recrystallization or column chromatography (using silica gel and polar solvents like methanol/water mixtures) is critical to isolate the sulfonic acid product . Characterization by NMR (e.g., 1^1H and 13^13C) and FT-IR spectroscopy confirms the substitution pattern and sulfonic acid group attachment.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: X-ray crystallography provides definitive structural elucidation, while UV-Vis spectroscopy reveals electronic transitions influenced by the sulfonic acid group’s electron-withdrawing effects. Cyclic voltammetry can assess redox behavior, particularly in aqueous solutions, where the compound’s acidity (pKa ~1–2 for sulfonic groups) impacts proton-coupled electron transfer . Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition typically observed above 200°C .

Q. What are the recommended protocols for assessing the stability of this compound under varying conditions?

Methodological Answer: Stability studies should include:

  • pH-dependent degradation : Incubate the compound in buffered solutions (pH 1–12) and monitor decomposition via HPLC or LC-MS over 24–72 hours.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify phase transitions and decomposition thresholds.
  • Light sensitivity : Expose samples to UV/visible light (ICH Q1B guidelines) and track photodegradation products .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data when analyzing this compound derivatives?

Methodological Answer: Contradictions in NMR or mass spectrometry data often arise from tautomerism or residual solvents. Use deuterated solvents (DMSO-d6_6 or D2_2O) to minimize interference. For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to resolve coupling patterns. Cross-validate with computational chemistry tools (e.g., Gaussian or ORCA) to predict spectral profiles and assign signals accurately .

Q. What computational strategies are effective in modeling the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map reaction pathways, such as sulfonic acid group participation in hydrogen bonding or coordination with metal ions. Molecular dynamics simulations (MD) in explicit solvent models (e.g., water) predict solvation effects on reactivity. For catalytic applications, analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites prone to nucleophilic attack .

Q. What methodologies resolve discrepancies in reported biological activities of this compound complexes?

Methodological Answer: Discrepancies may stem from variations in complex stoichiometry or counterion effects. Use isothermal titration calorimetry (ITC) to quantify binding affinities with biological targets (e.g., enzymes or DNA). Synchrotron-based X-ray absorption spectroscopy (XAS) clarifies metal coordination geometries. For in vitro assays, standardize protocols (e.g., cell line selection, incubation times) and include negative controls to isolate compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.